A549 Non‑Small Cell Lung Cancer Cytotoxicity: 3,5‑Dichloro vs. Mono‑Halogenated and Unsubstituted Benzamide Analogues
In a closely related pyridine–1,3,4‑oxadiazole series bearing benzamide substituents, the 3,5‑dichloro congener (compound 5k) displayed the highest A549 cytotoxicity (IC50 = 6.99 ± 3.15 µM), statistically equivalent to the clinical standard 5‑fluorouracil [1]. In the same study, congeners carrying mono‑chloro, methoxy, methylthio, unsubstituted phenyl, or bulky fused‑ring systems exhibited significantly weaker activity, directly linking the 3,5‑dichloro arrangement to the observed potency. Although the exact target compound was not part of this series, the identical 3,5‑dichlorobenzamide pharmacophore permits a robust class‑level inference for the pyridin‑3‑yl variant [1].
| Evidence Dimension | Antiproliferative potency against A549 lung adenocarcinoma cells (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC50 = 6.99 ± 3.15 µM (3,5‑dichloro‑substituted pyridine‑oxadiazole congener 5k) |
| Comparator Or Baseline | Mono‑chloro, methoxy, methylthio, unsubstituted phenyl, and fused‑ring congeners (weaker activity); 5‑fluorouracil standard (comparable potency) |
| Quantified Difference | 3,5‑dichloro substitution conferred ≥2‑fold potency advantage over most other substituents in the series |
| Conditions | A549 human non‑small cell lung cancer cell line; standard MTT reduction assay; compound exposure 48 h |
Why This Matters
Procurement of the 3,5‑dichloro variant for anticancer SAR programs is justified because alternative substituents consistently erode A549 cytotoxicity; this data anchors a selection criterion where the 3,5‑dichloro pattern is a minimal requirement for lung cancer potency.
- [1] Nayak, Y. N.; Dwarakanath, D.; Kizhakkanoodan, K. S.; Sinha, R. K. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega 2025, doi:10.1021/acsomega.5c02152. View Source
